Dantrolene
Overview
Description
Dantrolene sodium is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells. It is primarily used to treat malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics or muscle relaxants . This compound sodium is also used to manage muscle spasticity in conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries .
Mechanism of Action
Target of Action
Dantrolene primarily targets the ryanodine receptors (RYR) . These receptors are intracellular calcium-release channels expressed on the surface of the sarcoplasmic reticulum . They play a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .
Mode of Action
This compound acts by binding to the ryanodine receptor 1 (RYR1) and decreasing intracellular calcium concentration . This action depresses excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum . This is an essential step in muscle contraction .
Biochemical Pathways
The inhibition of calcium release by this compound affects the biochemical pathway of muscle contraction. By binding to the ryanodine receptors, this compound prevents the release of calcium ions from the sarcoplasmic reticulum . This action disrupts the excitation-contraction coupling process in muscle cells, leading to muscle relaxation .
Pharmacokinetics
This compound is rapidly metabolized and has a bioavailability of approximately 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . A study on the pharmacokinetics of this compound during treatment showed that a one-compartment model with first-order absorption and elimination was sufficient to characterize this compound pharmacokinetics . The clearance estimate for this compound was 0.43 mL/(min*kg) and the volume of distribution was 0.61 L/kg .
Result of Action
The primary result of this compound’s action is the reduction of muscle contraction. By inhibiting the release of calcium ions from the sarcoplasmic reticulum, this compound lessens excitation-contraction coupling in muscle cells . This leads to muscle relaxation and is the basis for its use in the treatment of conditions like malignant hyperthermia and muscle spasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been noted that intravenous treatment with this compound and concomitant calcium channel blocker treatment may lead to severe cardiovascular collapse, abnormal heart rhythms, myocardial depressions, and high blood potassium . Therefore, the patient’s overall health status, other medications, and individual physiological factors can all influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Dantrolene plays a crucial role in biochemical reactions by interacting with the ryanodine receptor 1 (RyR1) in skeletal muscle cells. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, which is essential for muscle contraction . By binding to RyR1, this compound decreases intracellular calcium concentration, thereby preventing excessive muscle contractions and hypermetabolic states . Additionally, this compound has been shown to interact with other proteins and enzymes involved in calcium homeostasis, further contributing to its muscle relaxant properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In muscle cells, it reduces the frequency and intensity of contractions by inhibiting calcium release . This leads to a decrease in muscle spasticity and hypermetabolism. This compound also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . In neuronal cells, this compound has been shown to protect against calcium-induced neurotoxicity, thereby offering potential neuroprotective benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum in muscle cells . This binding inhibits the release of calcium ions, which are necessary for muscle contraction. By reducing intracellular calcium levels, this compound prevents the excessive activation of calcium-dependent enzymes and signaling pathways . This inhibition of calcium release is the primary mechanism through which this compound exerts its muscle relaxant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its efficacy over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing muscle spasticity and preventing hypermetabolic crises . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces muscle contractions and prevents hypermetabolic states without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and central nervous system depression . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is metabolized primarily in the liver by hepatic microsomal enzymes . The major metabolites of this compound in body fluids are 5-hydroxythis compound and an acetylamino metabolite . These metabolites retain some pharmacological activity and contribute to the overall effects of this compound . The metabolic pathways of this compound involve hydroxylation and acetylation reactions, which are essential for its biotransformation and elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is absorbed into the bloodstream and distributed to target tissues, including skeletal muscle and the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . This targeted distribution is crucial for its therapeutic effects in reducing muscle spasticity and hypermetabolic states .
Subcellular Localization
This compound is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its inhibitory effects on calcium release . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the sarcoplasmic reticulum . The localization of this compound in this compartment is essential for its function in modulating calcium homeostasis and preventing excessive muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dantrolene sodium can be synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with semicarbazide, followed by cyclization to form the hydantoin ring . The reaction conditions typically involve acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, this compound sodium is produced by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, pH, and reaction time to minimize impurities and maximize the formation of the desired product . The final product is then crystallized and purified to obtain this compound sodium in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dantrolene sodium undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound sodium can be reduced to an amino group under specific conditions.
Substitution: The furan ring in this compound sodium can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and acids.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound sodium, such as amino-dantrolene and halogenated this compound .
Scientific Research Applications
Dantrolene sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Like dantrolene sodium, phenytoin is a hydantoin derivative but is primarily used as an antiepileptic drug.
Baclofen: Baclofen is another muscle relaxant but works by activating GABA receptors rather than inhibiting calcium release.
Uniqueness of this compound Sodium
This compound sodium is unique in its ability to specifically target the ryanodine receptor and inhibit calcium release from the sarcoplasmic reticulum . This specific mechanism of action makes it particularly effective in treating malignant hyperthermia, a condition that other muscle relaxants cannot address .
Properties
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14663-23-1 | |
Record name | Dantrolene sodium [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANTROLENE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dantrolene primarily targets the ryanodine receptor (RyR) [, , , ]. It exhibits high-affinity, monophasic inhibition of RyR calcium channel function, specifically in skeletal muscle []. This interaction appears to occur directly at the RyR complex, limiting its activation by calcium (Ca2+) and calmodulin [, ].
A: this compound demonstrates selectivity for the skeletal muscle ryanodine receptor (RyR1) over the cardiac isoform (RyR2) []. While this compound can inhibit both RyR1 and RyR2, cardiac sarcoplasmic reticulum vesicle function remains unaffected by this compound at concentrations that inhibit skeletal muscle RyR1 [].
A: By inhibiting RyR, this compound effectively reduces the release of Ca2+ from the sarcoplasmic reticulum (SR), a key event in excitation-contraction coupling in skeletal muscle [, , ]. This leads to decreased intracellular Ca2+ levels and a decrease in muscle contractility [, , ].
A: Yes, calmodulin (CaM) is essential for this compound's inhibitory effect on RyR1 and RyR2 []. This compound's inhibitory effect on single RyR channels in lipid bilayers was only observed after adding physiological concentrations of CaM []. This highlights the importance of considering the physiological context when studying drug-target interactions.
ANone: this compound sodium, the commercially available form of the drug, has a molecular formula of C14H9N4O5Na and a molecular weight of 336.24 g/mol.
A: While the provided articles do not delve into detailed spectroscopic characterization of this compound, high-performance liquid chromatography (HPLC) methods have been employed to quantify this compound and its metabolite, 5-hydroxythis compound, in plasma samples [, , , ].
ANone: The provided articles primarily focus on the pharmacological aspects of this compound and do not provide specific details on its material compatibility or stability under various environmental conditions.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to the ryanodine receptor and modulating its activity rather than catalyzing a chemical reaction.
A: While the provided research articles predate the widespread application of advanced computational techniques to drug discovery, one study used a virtual screening approach to identify this compound and ondansetron as potential inhibitors of acetylcholinesterase (AChE) []. This highlights the potential of computational methods for identifying new drug targets and exploring the polypharmacology of existing drugs.
A: this compound is commercially available as this compound sodium for injection. The reconstitution process requires mixing the lyophilized powder with a significant volume of sterile water, which can be time-consuming, especially in emergency situations [].
A: Recent developments have led to a low-volume, ready-to-use formulation of this compound for injection, which offers significant advantages in terms of preparation time and ease of administration, especially in emergency settings like malignant hyperthermia crises []. This underscores the ongoing efforts to improve drug formulations for enhanced patient care.
ANone: The provided articles primarily focus on the scientific and clinical aspects of this compound and do not provide detailed information on specific SHE regulations.
A: this compound can be administered both intravenously and orally [, ]. Oral bioavailability of this compound is relatively high, and a specific oral regimen with multiple doses achieved protective plasma levels for 6-18 hours after administration in MH-susceptible patients [].
A: The elimination half-life of this compound was determined to be 15.8 ± 6.0 hours after oral administration []. This relatively long half-life allows for less frequent dosing and sustained therapeutic effects.
A: Metoclopramide, a prokinetic drug, was found to significantly increase the AUC of this compound in patients with spinal cord injury []. This suggests a potential drug interaction that could lead to increased this compound exposure.
A: this compound is primarily metabolized in the liver []. The primary metabolic pathway involves hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) system. Studies have identified CYP1A1, CYP1A2, and CYP3A as the major isozymes involved in this compound hydroxylation [].
A: The primary metabolite of this compound is 5-hydroxythis compound, formed by hepatic microsomal hydroxylation [, ]. Other metabolites include conjugates of hydroxythis compound with glucuronic acid or sulfate, as well as products resulting from nitroreductase metabolism, like aminothis compound and its conjugates [].
ANone: this compound's efficacy has been investigated in various in vitro and in vivo models. These include:
- Isolated muscle preparations: this compound's effects on muscle contractility have been studied using isolated muscle preparations from various species, including barnacle giant muscle fibers [], frog skeletal muscle [], and human uterine muscle [].
- Mdx mice: This mouse model of Duchenne muscular dystrophy has been extensively used to study the potential therapeutic benefits of this compound [, , ].
- Swine models of malignant hyperthermia: These models have been instrumental in establishing the efficacy of this compound for the prevention and treatment of malignant hyperthermia [, , ].
A: this compound is an FDA-approved drug for the treatment of malignant hyperthermia []. Clinical trials have demonstrated its effectiveness in reducing the incidence and severity of MH episodes during anesthesia [].
A: While the provided articles do not discuss specific mechanisms of resistance to this compound, variations in response to this compound have been observed in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT1), a genetic disorder caused by mutations in the RyR2 gene []. Patients with mutations in or near the transmembrane domain of RyR2 showed less responsiveness to this compound compared to those with mutations in the N-terminal or central cytosolic regions [].
A: While the provided articles do not specifically address targeted delivery strategies for this compound, research on improving its formulation, such as the development of low-volume, ready-to-use formulations [], could indirectly enhance its delivery and therapeutic efficacy.
A: High-performance liquid chromatography (HPLC) is the primary analytical method employed for quantifying this compound and its metabolites in plasma samples [, , , ].
ANone: The provided articles primarily focus on the pharmacological and clinical aspects of this compound and do not provide detailed information regarding its environmental impact or degradation.
A: The low aqueous solubility of this compound has presented challenges in formulating it for intravenous administration. Traditional formulations require reconstitution with a large volume of sterile water, which can be time-consuming [].
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